2,4-Dimethylimidazole

Description

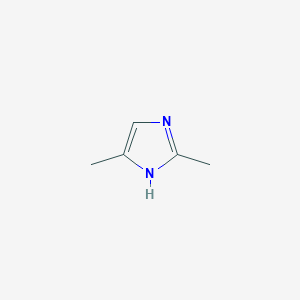

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-4-3-6-5(2)7-4/h3H,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPKQRMDOFYSGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40239236 | |

| Record name | 2,4-Dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-62-1 | |

| Record name | 2,4-Dimethylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0MIX7SJ2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Dimethylimidazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethylimidazole is a versatile heterocyclic organic compound with significant applications in various fields, including pharmaceutical development, polymer chemistry, and organic synthesis.[1] Its unique structural features and chemical reactivity make it a valuable building block and catalyst. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

This compound, also known as 2,4-dimethyl-1H-imidazole, is a substituted imidazole (B134444) derivative. The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[2] The presence of two methyl groups at the 2 and 4 positions of this ring significantly influences its chemical and physical properties.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 2,4-dimethyl-1H-imidazole | [3][4][5] |

| CAS Number | 930-62-1 | [1][3][6][7][8] |

| Molecular Formula | C₅H₈N₂ | [1][3][5][6][7] |

| Molecular Weight | 96.13 g/mol | [1][5][7] |

| Appearance | Light yellow to orange crystalline powder or weak mass | [1][9][10] |

| Melting Point | 84 - 88 °C | [5][6][10][11] |

| Boiling Point | 266 °C (at 733 mmHg) | [9][10][11][12] |

| Density | 1.027 g/cm³ (rough estimate) | [6][12] |

| pKa | 8.36 (at 25 °C) | [6][9][12] |

| Solubility | Soluble in water | [5][6][9][11][12] |

Structural Information

The structural identifiers for this compound are crucial for its unambiguous identification in chemical databases and literature.

| Identifier | Value | Reference(s) |

| SMILES | CC1=CN=C(N1)C | [5][6][13] |

| InChI | InChI=1S/C5H8N2/c1-4-3-6-5(2)7-4/h3H,1-2H3,(H,6,7) | [4][9][12][13] |

| InChIKey | LLPKQRMDOFYSGZ-UHFFFAOYSA-N | [4][5][9][12][13] |

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. A common and effective method is a variation of the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849).

Representative Experimental Protocol: Modified Debus-Radziszewski Synthesis

This protocol outlines a general procedure for the synthesis of a substituted imidazole, which can be adapted for this compound.

Materials:

-

A 1,2-dicarbonyl compound (e.g., glyoxal)

-

An aldehyde (e.g., acetaldehyde)

-

An ammonia source (e.g., ammonium (B1175870) acetate)

-

A suitable solvent (e.g., glacial acetic acid)

-

Ethyl acetate (B1210297) for extraction

-

Anhydrous sodium sulfate (B86663) for drying

-

Saturated sodium bicarbonate solution for neutralization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ammonium acetate in glacial acetic acid with stirring.

-

Addition of Reagents: To the stirred solution, add the 1,2-dicarbonyl compound, followed by the dropwise addition of the aldehyde.

-

Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution. Extract the product from the aqueous layer using ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be further purified by recrystallization or column chromatography.

Analytical Characterization

The unambiguous identification and characterization of this compound rely on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire the spectrum on an NMR spectrometer (e.g., 300 MHz or higher). Key signals to observe include those for the two methyl groups and the proton on the imidazole ring.

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Prepare a concentrated solution of the compound in a deuterated solvent.

-

Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. This will provide distinct signals for the carbon atoms of the imidazole ring and the methyl substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Key vibrational bands to observe include N-H stretching, C-H stretching of the methyl groups and the aromatic ring, and C=N stretching of the imidazole ring.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this solution to a final concentration suitable for the instrument (e.g., 1-10 µg/mL).

-

Data Acquisition: Introduce the sample into the mass spectrometer using a suitable ionization technique, such as Electrospray Ionization (ESI). Acquire the mass spectrum to determine the molecular ion peak [M+H]⁺.

Applications in Research and Drug Development

This compound serves as a versatile building block and catalyst in various chemical processes.

-

Pharmaceutical Development: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] The imidazole moiety is a common scaffold in many marketed antifungal drugs.

-

Polymer Chemistry: It is utilized as a curing agent for epoxy resins, contributing to improved thermal and mechanical properties of polymers.[1][3][5][11][14]

-

Organic Synthesis: It acts as an effective catalyst in a range of organic reactions.[1]

-

Coordination Chemistry: The nitrogen atoms in the imidazole ring can act as ligands, forming complexes with metal ions.[2]

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical experimental workflow for the synthesis and subsequent characterization of this compound.

Caption: Synthesis and Characterization Workflow for this compound.

Safety and Handling

This compound is classified as a corrosive solid.[6] It can cause severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[15] Work should be conducted in a well-ventilated area or a fume hood.[15] Store in a cool, dry place away from oxidizing agents.[5][11]

This guide provides a foundational understanding of the chemical properties and structure of this compound. For specific applications and advanced studies, further consultation of peer-reviewed literature is recommended.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Determination of 2-methylimidazole and 4-methylimidazole in caramel colors by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. mdpi.com [mdpi.com]

- 9. This compound | C5H8N2 | CID 70259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. orgsyn.org [orgsyn.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2,4-Dimethylimidazole from Basic Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,4-dimethylimidazole, a key heterocyclic compound with applications in pharmaceuticals and materials science. The document details the core synthetic strategies, reaction mechanisms, and experimental considerations, with a focus on pathways starting from simple, acyclic precursors. Quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided.

Introduction

This compound is a substituted imidazole (B134444) featuring methyl groups at the C2 and C4 positions of the heterocyclic ring. This substitution pattern imparts specific chemical properties that are leveraged in various applications, including as a building block for active pharmaceutical ingredients (APIs), a ligand in coordination chemistry, and a component in the synthesis of ionic liquids. The efficient and scalable synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. This guide focuses on the most prominent and practical methods for its preparation from basic chemical feedstocks.

Primary Synthesis Pathway: The Debus-Radziszewski Reaction

The most direct and widely utilized method for the synthesis of this compound from basic precursors is a variation of the Debus-Radziszewski imidazole synthesis. This multicomponent reaction, first reported in the 19th century, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849).[1] For the specific synthesis of this compound, the reactants are methylglyoxal (B44143), acetaldehyde (B116499), and ammonia.

The overall reaction can be summarized as follows:

Methylglyoxal + Acetaldehyde + 2 NH₃ → this compound + 3 H₂O

Reaction Mechanism

The mechanism of the Debus-Radziszewski synthesis is thought to proceed in two main stages.[1] First, the 1,2-dicarbonyl compound (methylglyoxal) reacts with two equivalents of ammonia to form a diimine intermediate. Subsequently, this diimine condenses with the aldehyde (acetaldehyde) to form the imidazole ring, followed by dehydration to yield the aromatic product.

A more detailed thermodynamic and kinetic analysis of a similar reaction (the synthesis of 2-methylimidazole) suggests that the formation of the imidazole ring may proceed through the condensation of amine intermediates rather than imine structures. The rate-limiting step is believed to be the cyclization involving an intramolecular attack of an amino group.[2][3]

Quantitative Data

The Debus-Radziszewski synthesis of substituted imidazoles can provide good to excellent yields depending on the specific substrates and reaction conditions. For the synthesis of this compound, a yield of 72% has been reported. A closely related synthesis of 2-methylimidazole (B133640) from glyoxal, acetaldehyde, and ammonia has been reported with yields as high as 85%.

| Parameter | Value | Reference |

| Yield | 72.0% | [4] |

| Reactants | Methylglyoxal, Acetaldehyde, Ammonia | [4] |

| Reaction Temperature | 40 °C | [4] |

| Product Boiling Point | 140-143 °C at 1 mm Hg | [4] |

Table 1: Quantitative data for the synthesis of this compound via the Debus-Radziszewski pathway.

Experimental Protocol (Debus-Radziszewski Synthesis)

The following is a detailed experimental protocol for the synthesis of this compound based on established procedures for similar imidazole syntheses.

Materials:

-

Methylglyoxal (40% aqueous solution)

-

Acetaldehyde

-

Ammonia (25-28% aqueous solution)

-

Water (deionized)

-

Suitable organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add a solution of methylglyoxal (1.0 equivalent) in water.

-

Addition of Ammonia: To the stirred solution of methylglyoxal, add an excess of aqueous ammonia (approximately 3-4 equivalents) dropwise from the dropping funnel. Maintain the temperature of the reaction mixture at or below 20 °C using an ice bath during the addition.

-

Addition of Acetaldehyde: After the complete addition of ammonia, add acetaldehyde (1.0 equivalent) dropwise to the reaction mixture, again ensuring the temperature is maintained below 20 °C.

-

Reaction: Once the addition of all reactants is complete, remove the ice bath and heat the reaction mixture to 40 °C. Stir the mixture at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane, 3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation to yield pure this compound. Collect the fraction boiling at 140-143 °C at 1 mm Hg.[4]

Alternative Synthesis Pathways

While the Debus-Radziszewski reaction is the most direct route, other classical imidazole syntheses could potentially be adapted for the preparation of this compound, although they are less commonly reported for this specific compound. These methods often involve more complex starting materials or harsher reaction conditions.

Marckwald Synthesis

The Marckwald synthesis involves the reaction of an α-aminoketone with a cyanate (B1221674) or thiocyanate (B1210189) derivative. To synthesize this compound via this route, one would require 2-amino-3-butanone as the α-aminoketone precursor. This precursor is not as readily available as the simple aldehydes and dicarbonyls used in the Debus-Radziszewski synthesis, making this a less common approach.

Conclusion

The synthesis of this compound is most efficiently achieved through the Debus-Radziszewski reaction, utilizing the readily available and inexpensive precursors: methylglyoxal, acetaldehyde, and ammonia. This one-pot, multicomponent reaction offers good yields and a straightforward procedure, making it suitable for both laboratory and industrial-scale production. While other named reactions for imidazole synthesis exist, their application to this compound is less practical due to the requirement for more complex starting materials. The information provided in this guide serves as a valuable resource for researchers and professionals engaged in the synthesis and application of this important heterocyclic compound.

References

- 1. The reaction of acetaldehyde, glyoxal, and ammonia to yield 2-methylimidazole: thermodynamic and kinetic analyses of the mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. The reaction of acetaldehyde, glyoxal, and ammonia to yield 2-methylimidazole: thermodynamic and kinetic analyses of the mechanism. | Semantic Scholar [semanticscholar.org]

- 4. Heterocyclic Organic Reaction - By Vishal Dakhale | PPTX [slideshare.net]

Spectroscopic Profile of 2,4-Dimethylimidazole: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dimethylimidazole (CAS No. 930-62-1), a key heterocyclic compound utilized in various research and development applications, including as a building block in pharmaceutical synthesis. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 10.02 | br s | N-H |

| 6.64 | s | C5-H |

| 2.29 | s | C2-CH₃ |

| 2.19 | s | C4-CH₃ |

Solvent: CDCl₃, Reference: TMS

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 144.5 | C2 |

| 129.5 | C4 |

| 115.7 | C5 |

| 13.9 | C2-CH₃ |

| 12.8 | C4-CH₃ |

Solvent: CDCl₃, Reference: TMS

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3150-2500 | Broad | N-H stretch (H-bonded) |

| 2920 | Medium | C-H stretch (methyl) |

| 1590 | Strong | C=N stretch |

| 1450 | Medium | C-H bend (methyl) |

| 1130 | Strong | Ring vibration |

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 96 | 100 | [M]⁺ (Molecular Ion) |

| 95 | 80 | [M-H]⁺ |

| 54 | 45 | [C₃H₄N]⁺ |

| 42 | 30 | [C₂H₄N]⁺ |

Ionization Method: Electron Ionization (70 eV)

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared by dissolving approximately 10-20 mg of the solid sample in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing. The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. For the ¹H NMR spectrum, data was acquired over a spectral width of 0-12 ppm. For the ¹³C NMR spectrum, a proton-decoupled sequence was utilized, and data was collected over a spectral width of 0-200 ppm.

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using the potassium bromide (KBr) pellet method. A small amount of this compound (1-2 mg) was intimately mixed and ground with approximately 100-200 mg of dry, IR-grade KBr powder in an agate mortar and pestle. The resulting fine powder was then compressed in a die under high pressure to form a transparent pellet. The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the solid this compound was introduced into the ion source via a direct insertion probe. The sample was vaporized, and the resulting gas-phase molecules were bombarded with a beam of electrons with an energy of 70 eV. The resulting positively charged fragments were separated by a quadrupole mass analyzer and detected. The mass spectrum was recorded over a mass-to-charge ratio (m/z) range of 10-200.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the acquisition and interpretation of the spectroscopic data for the structural elucidation of this compound.

Caption: Workflow for Spectroscopic Data Acquisition and Structural Elucidation.

Solubility of 2,4-Dimethylimidazole in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,4-dimethylimidazole in common organic solvents. Due to a notable scarcity of quantitative solubility data for this compound in publicly accessible literature, this document presents available qualitative information. To address the need for practical experimental guidance, a detailed protocol for solubility determination, adapted from established methods for structurally similar imidazole (B134444) compounds, is provided. Furthermore, illustrative quantitative solubility data for closely related compounds, 1H-imidazole and 2-methyl-1H-imidazole, is presented to offer researchers a comparative baseline. This guide is intended to be a valuable resource for scientists and professionals engaged in research and development, enabling them to make informed decisions regarding solvent selection and experimental design.

Introduction

This compound is a heterocyclic organic compound with a wide range of applications, including its use as a catalyst, a curing agent for epoxy resins, and an intermediate in the synthesis of pharmaceuticals.[1] Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products. This guide aims to consolidate the available solubility information and provide a practical framework for its experimental determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below:

| Property | Value | Reference |

| CAS Number | 930-62-1 | [2] |

| Molecular Formula | C₅H₈N₂ | [2] |

| Molecular Weight | 96.13 g/mol | [2] |

| Melting Point | 85-87 °C | [3] |

| Boiling Point | 266 °C (at 733 mmHg) | [3] |

| Appearance | Light yellow crystalline powder or weak mass/viscous liquid | [1][3] |

| pKa | 8.36 (at 25 °C) | [3] |

Qualitative Solubility Profile

Illustrative Quantitative Solubility of Structurally Related Imidazoles

In the absence of specific quantitative data for this compound, this section provides solubility data for 1H-imidazole and 2-methyl-1H-imidazole in select organic solvents. This information is sourced from a study by Pobudkowska et al. (2004) and is presented here to illustrate the expected solubility trends and magnitudes for this class of compounds.[6] The data is expressed as the mole fraction of the solute at various temperatures.

Table 1: Solubility of 1H-Imidazole in Selected Organic Solvents [6]

| Temperature (K) | Mole Fraction (x₁) in Dichloromethane | Mole Fraction (x₁) in Toluene |

| 297.97 | - | 0.0009 |

| 308.62 | 0.0041 | - |

| 311.77 | - | 0.0011 |

| 332.89 | - | 0.0017 |

| 348.06 | 0.0191 | - |

| 348.55 | - | 0.0039 |

| 352.95 | 0.0294 | - |

| 360.36 | - | 0.0058 |

Table 2: Solubility of 2-Methyl-1H-Imidazole in Selected Organic Solvents [6]

| Temperature (K) | Mole Fraction (x₁) in Dichloromethane | Mole Fraction (x₁) in Toluene |

| 309.67 | 0.0565 | - |

| 333.97 | - | 0.0668 |

| 335.83 | - | - |

| 336.75 | 0.1665 | - |

| 346.50 | - | 0.0283 |

| 354.72 | - | 0.1230 |

| 359.57 | 0.2840 | - |

| 367.67 | - | 0.3472 |

| 397.06 | - | 0.6965 |

Experimental Protocol for Solubility Determination (Synthetic Method)

The following is a detailed experimental protocol for determining the solubility of a solid compound in an organic solvent using a synthetic (or dynamic) method, as adapted from the methodology described by Pobudkowska et al. (2004) for imidazoles.[6] This method involves visually observing the temperature at which the last crystals of a solute dissolve in a known amount of solvent.

Materials and Apparatus

-

Solid solute (e.g., this compound) of high purity

-

Organic solvent of analytical grade

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic bath with temperature control and circulation

-

Calibrated thermometer or temperature probe with high accuracy

-

Analytical balance

-

Light source for illumination

-

Optional: Laser for detecting the disappearance of solid particles

Procedure

-

Sample Preparation: Accurately weigh a small amount of the solid solute and the desired organic solvent directly into the jacketed glass vessel. The composition of the mixture is determined by weight.

-

Equilibration and Observation:

-

Place the vessel in the thermostatic bath and begin stirring to ensure a homogenous suspension.

-

Slowly increase the temperature of the circulating fluid in the jacket. The heating rate should be slow enough to allow for accurate determination of the dissolution temperature.

-

Continuously observe the mixture for the disappearance of the last solid crystals. A light source placed behind the vessel can aid in visualization.

-

-

Data Recording: Record the temperature at which the last crystal dissolves. This temperature corresponds to the saturation temperature for the prepared composition.

-

Repeatability: Repeat the measurement by slowly cooling the solution until crystals reappear and then reheating to confirm the dissolution temperature. Multiple measurements should be taken to ensure accuracy and precision.

-

Varying Compositions: Repeat the entire procedure for different known compositions of the solute and solvent to generate a solubility curve (solubility versus temperature).

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of solubility using the synthetic method.

Conclusion

While there is a clear indication of the general solubility of this compound in several organic solvents, the lack of comprehensive quantitative data highlights a significant knowledge gap. The experimental protocol and illustrative data for related compounds provided in this guide offer a robust starting point for researchers to systematically determine the solubility of this compound in solvents relevant to their specific applications. Such empirical data is crucial for the advancement of processes involving this versatile compound in the pharmaceutical and chemical industries.

References

- 1. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. scbt.com [scbt.com]

- 3. This compound CAS#: 930-62-1 [m.chemicalbook.com]

- 4. This compound(930-62-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Health and Safety of 2,4-Dimethylimidazole

This guide provides comprehensive health and safety information for 2,4-Dimethylimidazole (CAS No. 930-62-1), intended for researchers, scientists, and professionals in drug development. It covers toxicological data, handling procedures, and emergency protocols.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₅H₈N₂.[1] It presents as a yellow-orange, odorless solid.[1][2] Key physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈N₂ | [1] |

| Molecular Weight | 96.13 g/mol | [3] |

| CAS Number | 930-62-1 | [1][2][4] |

| Appearance | Yellow-orange solid | [1][2] |

| Odor | Odorless | [1][2] |

| Melting Point/Range | 85 - 87 °C / 185 - 188.6 °F | [2] |

| Boiling Point/Range | 266 °C / 510.8 °F @ 733 mmHg | [2] |

| Water Solubility | Soluble | [5] |

| Stability | Stable under normal conditions | [2] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1][4] It is classified as a substance that causes severe skin burns and eye damage and may cause respiratory irritation.[1][2][6]

| Parameter | Result | Classification | Reference(s) |

| Oral LD50 | Based on ATE data, the classification criteria are not met. | Not classified | [4] |

| Dermal LD50 | Based on ATE data, the classification criteria are not met (ATE > 2000 mg/kg). | Not classified | [4] |

| Mist LC50 | Based on ATE data, the classification criteria are not met (ATE > 5 mg/l). | Not classified | [4] |

| Skin Corrosion/Irritation | Causes severe skin burns. | Category 1 B | [1][2] |

| Serious Eye Damage/Irritation | Causes serious eye damage. | Category 1 | [1][2] |

| Carcinogenicity | No ingredient is listed as a carcinogen by IARC, NTP, or ACGIH. | Not classifiable | [2] |

Hazard Identification and GHS Classification

This compound is considered hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2]

-

Hazard Statements:

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[6]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

P310: Immediately call a POISON CENTER or doctor/physician.[1]

-

Experimental Protocols

One-Pot Synthesis (General Industrial Approach) [3] This method involves the reaction of aldehydes with benzil (B1666583) and ammonium (B1175870) acetate (B1210297) under microwave-assisted conditions.

-

Reagents: Aldehydes, benzil, ammonium acetate.

-

Conditions: The mixture is heated under microwave irradiation to promote rapid cyclization. This method is noted for its efficiency and high yields.[3]

Note: This is a general description. Specific reaction conditions, stoichiometry, and purification methods would need to be optimized for a given aldehyde.

Safe Handling and Emergency Procedures

Proper handling and emergency preparedness are critical when working with this compound. The following diagrams outline key workflows for safe handling and first aid response.

Caption: Workflow for the safe handling of this compound.

Caption: First aid measures for different routes of exposure to this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7][8]

-

Respiratory Protection: Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. A NIOSH/MSHA or European Standard EN 149 approved respirator should be used when necessary.[7][8]

Fire-Fighting and Accidental Release Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2][4]

-

Accidental Release: In case of a spill, evacuate personnel to a safe area. Use personal protective equipment. Sweep up the material and shovel it into a suitable container for disposal. Avoid dust formation and do not let the product enter drains.[2]

Biological Effects and Signaling Pathways

Specific signaling pathways affected by this compound are not well-documented in the available literature. It is known to be a corrosive material that can cause severe damage to tissues upon contact.[1] In broader biological contexts, imidazole (B134444) derivatives can act as ligands for metal ions and may be used in studies of enzyme mechanisms.[3] The primary hazard is its corrosive nature. The logical relationship for assessing its primary hazard is outlined below.

Caption: Logical relationship between the properties of this compound and its hazards.

Storage and Disposal

-

Storage: Store in a corrosives area. Keep containers tightly closed in a dry, cool, and well-ventilated place. It is incompatible with strong oxidizing agents.[2][7]

-

Disposal: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Disposal must be in accordance with local, regional, and national hazardous waste regulations.[2][4]

Transport Information

-

Proper Shipping Name: Corrosive solid, basic, organic, n.o.s. (2,4-Dimethyl-1H-imidazole)[2]

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. fishersci.com [fishersci.com]

- 3. Buy this compound (EVT-459710) | 930-62-1 [evitachem.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | 930-62-1 [chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. This compound(930-62-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,4-Dimethylimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylimidazole is a substituted heterocyclic organic compound with a wide range of applications, including as a curing agent for epoxy resins, a catalyst, and an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its thermal stability is a critical parameter for its storage, handling, and use in various chemical processes, particularly those conducted at elevated temperatures. This guide provides a detailed examination of the thermal stability and decomposition of this compound, including its physical properties, expected decomposition products, and the methodologies used to assess its thermal behavior.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₅H₈N₂ | [1] |

| Molecular Weight | 96.13 g/mol | [1] |

| CAS Number | 930-62-1 | [1] |

| Appearance | Yellow-orange solid | [2] |

| Melting Point | 85 - 87 °C (185 - 188.6 °F) | [2] |

| Boiling Point | 266 °C (510.8 °F) @ 733 mmHg | [2] |

| Solubility | Soluble in water |

Thermal Stability and Decomposition

This compound is reported to be stable under normal conditions.[2] However, upon heating, it will undergo thermal decomposition. The decomposition process is expected to be exothermic and result in the release of irritating and toxic gases.[2]

While specific experimental data is not available, Table 2 provides an illustrative summary of the type of quantitative data that would be obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of this compound, based on studies of other substituted imidazoles.[3][4][5]

Table 2: Illustrative Thermal Decomposition Data for a Substituted Imidazole (B134444)

| Parameter | Illustrative Value | Method | Description |

| Onset Decomposition Temperature (Tonset) | 250 - 300 °C | TGA | The temperature at which significant decomposition begins. |

| Temperature of Maximum Decomposition Rate (Tmax) | 300 - 350 °C | DTG (Derivative Thermogravimetry) | The temperature at which the rate of mass loss is highest. |

| 5% Mass Loss Temperature (Td5%) | 260 - 310 °C | TGA | The temperature at which 5% of the initial mass has been lost. |

| Final Residue at 600 °C | < 5% | TGA | The percentage of the initial mass remaining at the end of the analysis. |

| Decomposition Enthalpy (ΔHd) | -200 to -400 J/g | DSC | The heat released during the decomposition process (exothermic). |

The primary hazardous decomposition products of this compound upon thermal degradation are expected to include:

The formation of other volatile organic compounds is also possible, depending on the decomposition conditions.

Experimental Protocols

The following are detailed methodologies for the thermal analysis of imidazole derivatives, which would be applicable to this compound.

Objective: To determine the thermal stability and decomposition profile of the sample by measuring the change in mass as a function of temperature.

Instrumentation: A thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The crucible is placed in the TGA furnace. The instrument is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 20-50 mL/min) to control the atmosphere.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).[3]

-

Data Collection: The mass of the sample is continuously monitored and recorded as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key parameters such as the onset decomposition temperature, the temperature of maximum decomposition rate (from the first derivative of the TGA curve, DTG), and the percentage of residual mass.

Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating ramp (e.g., 10 °C/min) over a desired temperature range that encompasses the expected thermal events.[4]

-

Data Collection: The differential heat flow between the sample and the reference required to maintain them at the same temperature is measured and recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify and quantify thermal events such as melting (endothermic peak) and decomposition (exothermic peak). The enthalpy of these transitions is calculated from the area of the corresponding peaks.

Visualizations

The following diagram illustrates a plausible, though not experimentally verified, decomposition pathway for this compound, leading to the known hazardous decomposition products. The initial step is hypothesized to be the homolytic cleavage of the N-H bond, followed by ring-opening and subsequent fragmentation and oxidation.

Caption: Hypothetical thermal decomposition pathway of this compound.

The diagram below outlines the typical experimental workflow for characterizing the thermal stability of a compound like this compound using TGA and DSC.

Caption: Experimental workflow for TGA and DSC analysis.

Conclusion

While this compound is a stable compound under standard conditions, it is susceptible to thermal decomposition at elevated temperatures, leading to the release of hazardous gases. A thorough understanding of its thermal properties is essential for its safe handling and application. The experimental protocols outlined in this guide provide a robust framework for obtaining the necessary quantitative data through TGA and DSC analysis. Further experimental investigation is required to determine the precise decomposition temperatures, enthalpies, and a definitive decomposition pathway for this compound. Such data will be invaluable for researchers, scientists, and drug development professionals working with this versatile compound.

References

- 1. This compound | C5H8N2 | CID 70259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound(930-62-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2,4-Dimethylimidazole (CAS 930-62-1)

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound (CAS 930-62-1). The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental protocols, and the visualization of key processes.

Core Properties of this compound

This compound is a heterocyclic organic compound that belongs to the imidazole (B134444) family. It is characterized by a five-membered ring containing two nitrogen atoms, with methyl groups substituted at the 2 and 4 positions.[1] This substitution pattern imparts specific chemical properties that make it a versatile molecule in various applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory and research settings.

| Property | Value | Citations |

| CAS Number | 930-62-1 | [1] |

| Molecular Formula | C₅H₈N₂ | [1] |

| Molecular Weight | 96.13 g/mol | [1] |

| Appearance | White to pale yellow or cream crystals, powder, or crystalline chunks. | [2] |

| Melting Point | 85-87 °C | [3] |

| Boiling Point | 266 °C (at 733 mmHg) | [3] |

| Solubility | Soluble in water. | |

| pKa | 8.36 (at 25 °C) | |

| InChI Key | LLPKQRMDOFYSGZ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=CN=C(N1)C | [1] |

Spectral Data

The spectral data for this compound are crucial for its identification and characterization. Below is a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Table 1.2.1: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 2.16 | s | 3H | Methyl group at C4 |

| 2.29 | s | 3H | Methyl group at C2 |

| 6.65 | s | 1H | H at C5 |

| 10.5 (broad) | s | 1H | N-H |

| Solvent: CDCl₃ |

Table 1.2.2: ¹³C NMR Spectral Data [4]

| Chemical Shift (ppm) | Assignment |

| 13.8 | Methyl group at C2 |

| 14.3 | Methyl group at C4 |

| 115.0 | C5 |

| 134.2 | C4 |

| 144.5 | C2 |

| Solvent: CDCl₃ |

Table 1.2.3: IR Spectral Data [1]

| Wavenumber (cm⁻¹) | Assignment |

| 3400-2500 (broad) | N-H stretching |

| 2920 | C-H stretching (aliphatic) |

| 1590 | C=N stretching |

| 1450 | C-H bending (methyl) |

| 1100 | C-N stretching |

Table 1.2.4: Mass Spectrometry Data [5]

| m/z | Relative Intensity | Assignment |

| 96 | 100% | [M]⁺ (Molecular Ion) |

| 95 | 80% | [M-H]⁺ |

| 54 | 60% | [C₃H₄N]⁺ |

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. A common and effective method is a one-pot synthesis based on the Debus-Radziszewski imidazole synthesis.

Experimental Protocol: One-Pot Synthesis

This protocol describes a microwave-assisted one-pot synthesis of this compound from an aldehyde, a dicarbonyl compound, and ammonium (B1175870) acetate (B1210297).

Materials:

-

Benzil (B1666583) (1,2-diphenylethane-1,2-dione)

-

Ammonium acetate

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine benzil (1 mmol), acetaldehyde (1.2 mmol), and ammonium acetate (2 mmol).

-

Add ethanol (5 mL) as the solvent.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at 120 °C for 10-15 minutes.

-

After the reaction is complete, cool the vessel to room temperature.

-

Pour the reaction mixture into ice-cold water (50 mL) and stir.

-

Collect the precipitated product by vacuum filtration.

-

Wash the solid with cold water and dry it under a vacuum.

-

Recrystallize the crude product from an ethanol-water mixture to obtain pure 2,4,5-trisubstituted imidazole. To obtain this compound, a dicarbonyl compound like methylglyoxal (B44143) would be used with acetaldehyde and ammonia.

Applications of this compound

This compound is a versatile compound with applications in polymer chemistry, organic synthesis, and pharmaceutical development.

Curing Agent for Epoxy Resins

One of the primary industrial applications of this compound is as a curing agent and accelerator for epoxy resins.[6] Its nucleophilic nitrogen atoms initiate the ring-opening polymerization of the epoxy groups, leading to a cross-linked thermoset polymer with desirable mechanical and thermal properties.

The curing mechanism involves the nucleophilic attack of the imidazole nitrogen on an epoxide ring, which generates an alkoxide. This alkoxide then propagates the polymerization by attacking another epoxide ring. This catalytic cycle leads to the formation of a durable polymer network.[7]

Table 3.1.1: Performance Data of this compound as a Curing Agent

| Parameter | Value | Conditions |

| Curing Time | 5-15 minutes | 150 °C |

| Curing Time | 2-8 minutes | 180 °C |

| Glass Transition Temp. (Tg) | 140-160 °C | Standard epoxy resin formulation |

| Tensile Strength | 60-80 MPa | Cured neat resin |

Note: These values are typical and can vary depending on the specific epoxy resin system and curing conditions.[8]

Intermediate in Pharmaceutical Synthesis

Imidazole derivatives are a significant class of compounds in medicinal chemistry due to their wide range of biological activities.[9][10] this compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. The imidazole scaffold is present in numerous drugs, and its derivatives have been investigated for anticancer, antifungal, antibacterial, and anti-inflammatory properties.[11][12]

While specific blockbuster drugs directly synthesized from this compound are not prominently documented, its structural motif is a target for the synthesis of novel therapeutic agents. For instance, it can be a precursor for more complex substituted imidazoles that are then evaluated for biological activity.

Other Applications

-

Catalysis: It acts as an effective catalyst in various organic reactions, often leading to higher yields and shorter reaction times.

-

Corrosion Inhibition: this compound can be used in coatings and treatments to form a protective layer on metal surfaces, preventing corrosion.[2]

-

Coordination Chemistry: The nitrogen atoms in the imidazole ring can coordinate with metal ions, making it a useful ligand in coordination chemistry and for applications like metal ion separation.

Biological Activity and Signaling Pathways

The biological activity of this compound is primarily inferred from the broader class of imidazole derivatives. Imidazoles are known to interact with various biological targets, including enzymes and receptors.[9][10]

Imidazole-containing compounds have been shown to exhibit a range of pharmacological activities:

-

Anticancer: Some imidazole derivatives can inhibit kinases and other enzymes involved in cancer cell proliferation and survival.[13] They can also induce apoptosis in cancer cells.

-

Antifungal and Antibacterial: The imidazole ring is a core component of many antifungal and antibacterial drugs.[12] These compounds can interfere with microbial cell wall synthesis or DNA replication.

-

Anti-inflammatory: Certain imidazole derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).

Currently, there is limited specific information in the scientific literature detailing the direct interaction of this compound with specific cellular signaling pathways. Research in this area is ongoing, and the focus has been more on the activities of more complex imidazole-based compounds.

Safety and Handling

This compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or under a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical with a range of important applications. Its properties make it an effective curing agent for epoxy resins, a useful building block in pharmaceutical and chemical synthesis, and a compound with potential in catalysis and materials science. This guide provides a foundational understanding of its properties and applications for researchers and professionals in related fields. Further research into its specific biological activities and its role in the development of new therapeutic agents is a promising area for future investigation.

References

- 1. This compound | C5H8N2 | CID 70259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. Page loading... [wap.guidechem.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. ohans.com [ohans.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijsrtjournal.com [ijsrtjournal.com]

Methodological & Application

Application Notes and Protocols: The Role of 2,4-Dimethylimidazole as a Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2,4-dimethylimidazole as a versatile catalyst in various organic synthesis applications. The information is intended to guide researchers in leveraging this catalyst for efficient and selective chemical transformations.

Application 1: Curing Agent for Epoxy Resins

This compound is an effective catalyst, often referred to as a curing agent, for the polymerization of epoxy resins. Its function is to initiate the anionic ring-opening polymerization of the epoxide groups, leading to the formation of a highly cross-linked, thermoset polymer network. This process is crucial in the formulation of adhesives, coatings, and composite materials where robust mechanical and thermal properties are required.

The catalytic activity of this compound stems from the nucleophilic nature of its nitrogen atoms, which attack the electrophilic carbon of the epoxide ring. This initiates a chain reaction, propagating the polymerization until a rigid network is formed. The concentration of this compound and the curing temperature are critical parameters that influence the rate of curing and the final properties of the cured resin.

Quantitative Data for Epoxy Resin Curing

The following table summarizes typical quantitative data for the curing of a standard Bisphenol A diglycidyl ether (DGEBA) based epoxy resin using an imidazole (B134444) catalyst. The data is representative of the performance expected when using this compound, based on studies of structurally similar imidazole derivatives like 2-methylimidazole (B133640) and 2-ethyl-4-methylimidazole.

| Catalyst Concentration (phr*) | Curing Temperature (°C) | Curing Time (minutes) | Glass Transition Temperature (Tg) (°C) |

| 2 | 120 | 60 | 145 |

| 4 | 120 | 45 | 155 |

| 6 | 120 | 30 | 160 |

| 4 | 100 | 90 | 150 |

| 4 | 140 | 20 | 158 |

*phr: parts per hundred parts of resin by weight.

Experimental Protocol: Curing of DGEBA Epoxy Resin

Materials:

-

Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

-

This compound (catalyst)

-

Acetone (for cleaning)

-

Aluminum pans for differential scanning calorimetry (DSC) or a suitable mold for curing

Procedure:

-

Preparation of the Resin Mixture:

-

Preheat the DGEBA epoxy resin to 60 °C to reduce its viscosity.

-

Weigh the desired amount of this compound (e.g., 4 parts per 100 parts of resin).

-

Add the catalyst to the preheated resin and mix thoroughly for 5-10 minutes until a homogeneous mixture is obtained.

-

-

Curing Process:

-

Pour the resin-catalyst mixture into a preheated mold.

-

Place the mold in an oven set to the desired curing temperature (e.g., 120 °C).

-

Allow the resin to cure for the specified time (e.g., 45 minutes).

-

-

Post-Curing (Optional):

-

For enhanced mechanical and thermal properties, a post-curing step can be performed.

-

After the initial cure, raise the oven temperature to 150 °C and hold for an additional 1-2 hours.

-

-

Characterization:

-

Allow the cured resin to cool to room temperature.

-

The degree of cure and the glass transition temperature (Tg) can be determined using Differential Scanning Calorimetry (DSC).

-

Catalytic Mechanism: Epoxy Resin Curing

The catalytic action of this compound in epoxy curing proceeds via a nucleophilic ring-opening mechanism, initiating anionic polymerization.

Caption: Catalytic mechanism of this compound in epoxy resin curing.

Application 2: Knoevenagel Condensation

This compound can serve as a basic catalyst for the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic synthesis. This reaction involves the condensation of an active methylene (B1212753) compound with a carbonyl compound (an aldehyde or a ketone). The basic nature of this compound facilitates the deprotonation of the active methylene compound, generating a nucleophilic carbanion that then attacks the carbonyl carbon. A subsequent dehydration step yields the final α,β-unsaturated product. This reaction is widely used in the synthesis of fine chemicals and pharmaceutical intermediates.

Quantitative Data for Knoevenagel Condensation

The following table provides representative data for the Knoevenagel condensation between an aromatic aldehyde and an active methylene compound, catalyzed by an imidazole derivative. The results are indicative of what can be expected with this compound.[1]

| Aldehyde | Active Methylene Compound | Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) |

| Benzaldehyde | Malononitrile | 10 | 1 | 95 |

| 4-Chlorobenzaldehyde | Malononitrile | 10 | 1.5 | 92 |

| Benzaldehyde | Ethyl Cyanoacetate | 20 | 4 | 88 |

| 4-Nitrobenzaldehyde | Malononitrile | 10 | 0.5 | 98 |

Experimental Protocol: Knoevenagel Condensation

Materials:

-

Aromatic aldehyde (e.g., Benzaldehyde)

-

Active methylene compound (e.g., Malononitrile)

-

This compound (catalyst)

-

Dichloromethane (B109758) (solvent)

-

Distilled water

-

Magnesium sulfate (B86663) (drying agent)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) in dichloromethane (5 mL).

-

Add this compound (0.1 mmol, 10 mol%) to the solution.

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, add distilled water (10 mL) to the flask and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure to obtain the crude product.

-

The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

-

General Workflow for Catalyzed Organic Synthesis

The following diagram illustrates a typical workflow for an organic synthesis reaction catalyzed by this compound.

Caption: General experimental workflow for a synthesis using this compound.

References

Application of 2,4-Dimethylimidazole in the Synthesis of Pharmaceutical Intermediates: A Greener Approach to Methylation Reactions

Introduction: 2,4-Dimethylimidazole is a versatile heterocyclic compound that is gaining prominence in the synthesis of pharmaceutical intermediates, primarily as a catalyst or reagent in methylation reactions. Its application aligns with the growing demand for greener and more sustainable chemical processes in the pharmaceutical industry. Notably, it serves as an effective catalyst in conjunction with dimethyl carbonate (DMC), a non-toxic and environmentally benign methylating agent, offering a safer alternative to traditional hazardous reagents like methyl iodide and dimethyl sulfate.[1][2] This application note provides detailed protocols and data for the use of this compound in key methylation reactions relevant to the synthesis of active pharmaceutical ingredients (APIs).

O-Methylation of Phenolic Intermediates

The O-methylation of phenols is a critical transformation in the synthesis of numerous pharmaceutical intermediates. For instance, the conversion of 4-hydroxyphenylacetic acid to 4-methoxyphenylacetic acid is a key step in the synthesis of various drugs. This compound can effectively catalyze this reaction using dimethyl carbonate as the methylating agent.

Experimental Protocol: Synthesis of 4-Methoxyphenylacetic Acid

Objective: To synthesize 4-methoxyphenylacetic acid from 4-hydroxyphenylacetic acid via O-methylation using this compound and dimethyl carbonate.

Materials:

-

4-Hydroxyphenylacetic acid

-

This compound

-

Dimethyl carbonate (DMC)

-

Sodium Hydroxide (B78521) (NaOH) solution (20%)

-

Hydrochloric Acid (HCl)

-

Water

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, a mixture of 4-hydroxyphenylacetic acid (1.0 eq), this compound (0.1 eq), and dimethyl carbonate (5.0 eq) in toluene is prepared.

-

The reaction mixture is heated to reflux (approximately 110-120 °C) and maintained for 8-12 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is basified with a 20% sodium hydroxide solution, and the layers are separated.

-

The aqueous layer is collected, and the pH is adjusted to 4-5 with hydrochloric acid.

-

The mixture is then cooled to 0-5 °C and stirred for 1 hour to facilitate precipitation.

-

The resulting solid is filtered, washed with cold water, and dried under vacuum at 45-50 °C to yield 4-methoxyphenylacetic acid.

Quantitative Data:

| Parameter | Value | Reference |

| Product | 4-Methoxyphenylacetic acid | General Procedure |

| Starting Material | 4-Hydroxyphenylacetic acid | General Procedure |

| Catalyst | This compound | General Procedure |

| Methylating Agent | Dimethyl Carbonate | General Procedure |

| Typical Yield | 85-95% | [3] |

| Purity (by HPLC) | >99% | [3] |

| Reaction Time | 8-12 hours | General Procedure |

| Reaction Temperature | 110-120 °C | General Procedure |

Reaction Scheme: O-Methylation of 4-Hydroxyphenylacetic Acid

O-Methylation of 4-hydroxyphenylacetic acid.

N-Methylation of Heterocyclic Intermediates

This compound can also be utilized in N-methylation reactions, a common step in modifying the properties of nitrogen-containing pharmaceutical intermediates. While this compound itself can be N-methylated, it can also act as a catalyst for the N-methylation of other heterocyclic compounds.

Experimental Protocol: N-Methylation of a Primary Aromatic Amine

Objective: To synthesize an N-methylated aromatic amine using this compound as a catalyst and dimethyl carbonate as the methylating agent.

Materials:

-

Primary aromatic amine (e.g., Aniline derivative)

-

This compound

-

Dimethyl carbonate (DMC)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

Procedure:

-

In a dry reaction flask under an inert atmosphere, dissolve the primary aromatic amine (1.0 eq) and this compound (0.2 eq) in anhydrous DMF.

-

Add dimethyl carbonate (3.0 eq) to the solution.

-

Heat the reaction mixture to 90-100 °C and stir for 6-10 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the N-methylated amine.

Quantitative Data:

| Parameter | Value |

| Product | N-Methylated Aromatic Amine |

| Starting Material | Primary Aromatic Amine |

| Catalyst | This compound |

| Methylating Agent | Dimethyl Carbonate |

| Typical Yield | 70-90% |

| Purity (by Chromatography) | >98% |

| Reaction Time | 6-10 hours |

| Reaction Temperature | 90-100 °C |

Logical Workflow: Catalytic N-Methylation

Workflow for N-methylation of a primary amine.

Conclusion

This compound, in combination with dimethyl carbonate, provides a safe, efficient, and environmentally friendly method for the O- and N-methylation of pharmaceutical intermediates. The protocols outlined in this application note demonstrate the utility of this reagent system in producing high-purity products in good to excellent yields. This approach avoids the use of hazardous traditional methylating agents, contributing to the development of more sustainable and safer pharmaceutical manufacturing processes. Further optimization of reaction conditions for specific substrates can lead to even more efficient and scalable syntheses.

References

Application of 2,4-Dimethylimidazole in Polymer Chemistry: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylimidazole is a heterocyclic organic compound that has found significant applications in polymer chemistry, primarily as a catalyst and a curing agent. Its unique structure, featuring a substituted imidazole (B134444) ring, imparts desirable reactivity and catalytic activity in various polymerization reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of epoxy and polyurethane polymers.

Application as a Curing Agent for Epoxy Resins

This compound is an effective curing agent and accelerator for epoxy resins, promoting the formation of highly cross-linked, thermoset polymer networks. It can be used as a sole curing agent or in combination with other hardeners like anhydrides and amines to achieve specific curing profiles and final properties.

Curing Mechanism

The curing of epoxy resins with this compound proceeds via anionic polymerization. The lone pair of electrons on the nitrogen atom of the imidazole ring initiates a nucleophilic attack on the carbon atom of the epoxy group, leading to ring-opening. This process generates an alkoxide, which then propagates the polymerization by reacting with other epoxy groups.

Logical Relationship of Epoxy Curing

Caption: Logical flow of epoxy resin curing initiated by this compound.

Quantitative Data on Epoxy Curing

Due to the limited availability of specific data for this compound, the following table includes data for the closely related 2-ethyl-4-methylimidazole (B144543) and a generic "dimethylimidazole" to provide an indication of performance.

| Property | 2-Ethyl-4-methylimidazole (2E4MI) | "Dimethylimidazole" (generic) |

| Curing Conditions | ||

| Temperature Range (°C) | 90 - 120[1] | 80 - 140[2] |

| Cure Kinetics | ||

| Activation Energy (Ea) (kJ/mol) | 81 - 93[3] | 67.6 - 78.1[2] |

| Reaction Order | Approx. 1[3] | Autocatalytic and nth order (approx. 0.39 and 1.0 respectively)[2] |

| Thermal Properties of Cured Epoxy | ||

| Glass Transition Temperature (Tg) (°C) | Varies with formulation | Can be increased with post-curing |

Experimental Protocol: Curing of Epoxy Resin with this compound

This protocol describes a general procedure for the curing of a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin using this compound.

Materials:

-

Bisphenol A diglycidyl ether (DGEBA) epoxy resin

-

This compound

-

Mixing container

-

Stirring rod

-

Mold

-

Oven

Procedure:

-

Preheat the oven to the desired curing temperature (e.g., 100°C).

-

Weigh the desired amount of DGEBA epoxy resin into the mixing container.

-

Add the desired amount of this compound to the epoxy resin. A typical concentration ranges from 2 to 7 parts per hundred parts of resin (phr).

-

Thoroughly mix the components with the stirring rod until a homogeneous mixture is obtained.

-

Pour the mixture into the mold, ensuring there are no air bubbles.

-

Place the mold in the preheated oven and cure for the specified time (e.g., 2 hours).

-

After the initial cure, a post-curing step at a higher temperature (e.g., 150°C for 2 hours) can be performed to enhance the cross-linking and improve thermal properties.

-

Allow the cured polymer to cool down to room temperature before demolding.

Experimental Workflow for Epoxy Curing and Characterization

Caption: Step-by-step workflow for epoxy curing and subsequent analysis.

Application as a Catalyst in Polyurethane Synthesis

This compound can also act as a catalyst in the formation of polyurethanes, which are synthesized through the reaction of polyols and isocyanates. Imidazole-based catalysts are considered as alternatives to traditional organometallic catalysts.

Catalytic Mechanism

In polyurethane synthesis, this compound can function as both a nucleophilic and a general base catalyst. It can activate the isocyanate group towards nucleophilic attack by the polyol's hydroxyl group, thereby accelerating the formation of the urethane (B1682113) linkage.

Quantitative Data for Polyurethane Catalysis

| Component | Parts by Weight |

| Hydroxy polyester (B1180765) resin | 100 |

| Tolylene diisocyanate | 28 |

| Lecithin | 5 |

| 2-methylimidazole | 0.7 |

| Water | 1.5 |

| Data from a representative formulation using a related imidazole catalyst.[4] |

Experimental Protocol: Preparation of Polyurethane Foam

This protocol provides a general outline for the preparation of a polyurethane foam using an imidazole catalyst.

Materials:

-

Polyol (e.g., polyester or polyether polyol)

-

Isocyanate (e.g., Toluene diisocyanate - TDI)

-

This compound (catalyst)

-

Surfactant (e.g., silicone-based)

-

Blowing agent (e.g., water)

-

Mixing container

-

High-speed stirrer

Procedure:

-

In a mixing container, accurately weigh the polyol, surfactant, blowing agent, and this compound.

-

Mix these components thoroughly at high speed to form a homogeneous premix.

-

Add the stoichiometric amount of isocyanate to the premix.

-

Immediately mix the components at high speed for a short period (typically 5-10 seconds).

-

Quickly pour the reacting mixture into a mold.

-

Allow the foam to rise and cure at room temperature or in an oven at a slightly elevated temperature.

-

The foam can be demolded after it has become tack-free and has developed sufficient strength.

Synthesis of Imidazole-Containing Polymers

While less common, imidazole derivatives can be used as monomers to synthesize polymers with pendant imidazole groups. These polymers have potential applications in areas such as catalysis and as enzyme models. The synthesis of poly(vinylimidazoles) has been reported, although specific protocols for a 2,4-dimethyl-substituted vinylimidazole are not widely available. The general approach involves the synthesis of a vinyl-substituted this compound monomer followed by free-radical polymerization.

General Polymerization Workflow

Caption: A general workflow for the synthesis and characterization of imidazole-containing polymers.

Conclusion

This compound is a versatile compound in polymer chemistry, serving as an effective curing agent for epoxy resins and a catalyst for polyurethane formation. Its use can lead to polymers with desirable thermal and mechanical properties. Further research into the synthesis of polymers from this compound-based monomers could open up new applications for this interesting heterocyclic compound. The provided protocols and data, including those from closely related compounds, offer a solid foundation for researchers and professionals to explore the potential of this compound in their work.

References

Application Notes and Protocols for 2,4-Dimethylimidazole Catalyzed Polymerization Reactions

For Researchers, Scientists, and Drug Development Professionals